

Amantadine vs rimantadine pharmacokinetics side effects

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Compound Focus: Amantadine Hydrochloride

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Amantadine vs. Rimantadine: Core Comparison

Feature	Amantadine	Rimantadine
Primary Medical Uses	Parkinson's disease, drug-induced dyskinesia, (historically) Influenza A [1] [2]	Prophylaxis and treatment of Influenza A [3]
Antiviral Mechanism	Inhibition of influenza A M2 proton channel, preventing viral uncoating [2] [4]	Inhibition of influenza A M2 proton channel, preventing viral uncoating [3]
Pharmacokinetic Half-Life	10-31 hours [4]	24-36 hours [5] [3]
Metabolism & Excretion	Minimally metabolized; >90% excreted unchanged in urine [1] [2]	Extensively metabolized in the liver; <25% excreted unchanged in urine [5] [3]
Protein Binding	~67% [4]	~40% [3]
Key Side Effect Profile	More CNS effects: dizziness, confusion, hallucinations, insomnia,	Fewer CNS effects; more gastrointestinal: nausea, stomach

Feature	Amantadine	Rimantadine
	lightheadedness [1] [2]	pain [6] [5]
Dosing in Renal Impairment	Required (significant adjustment) [1] [2]	Required (adjustment recommended) [5]
Current Antiviral Recommendation	Not recommended due to high resistance [2] [4]	Not recommended due to high resistance [4]

Detailed Pharmacokinetics and Side Effects

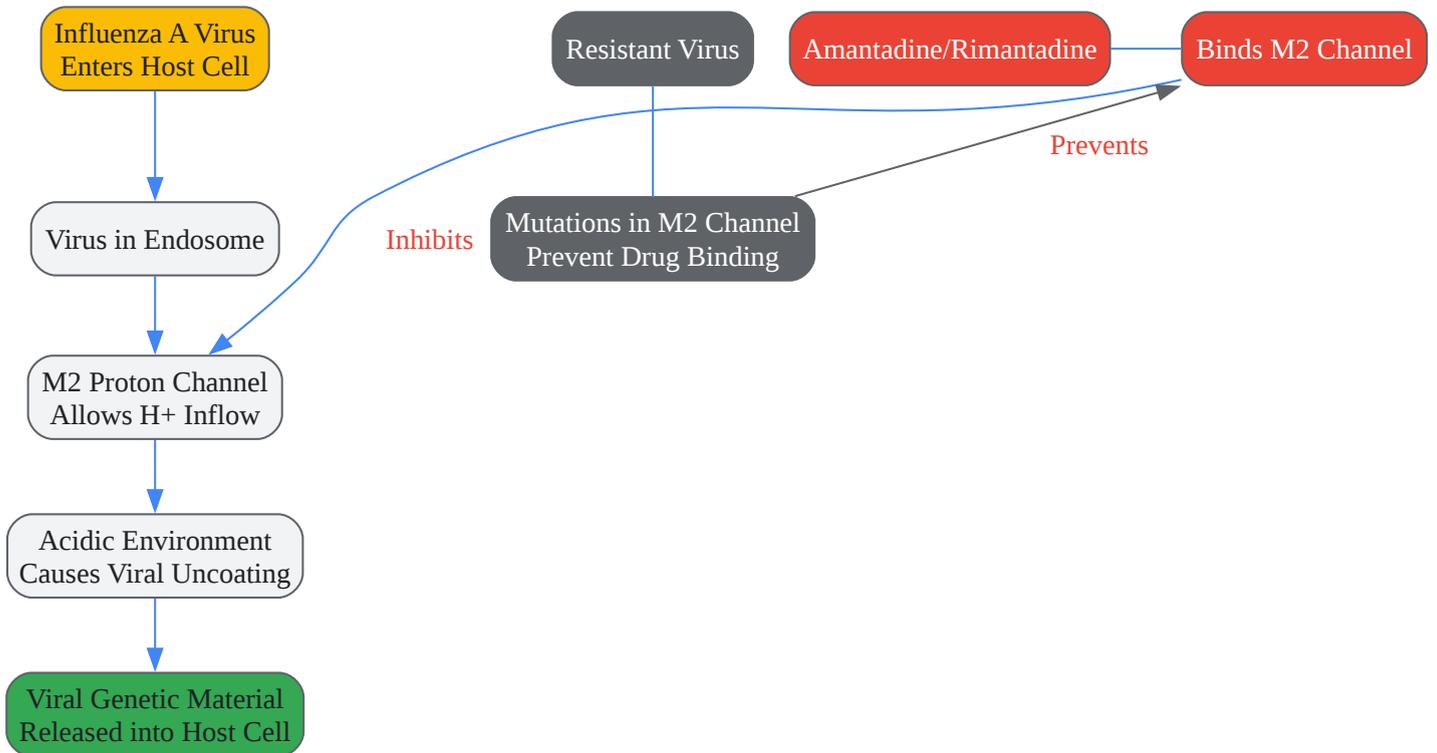
Pharmacokinetic Properties

The differences in how these drugs are processed by the body explain much of their varying side effect profiles.

- **Absorption and Distribution:** Both drugs are well-absorbed after oral administration [3]. A key differentiator is that rimantadine achieves concentrations in nasal fluid that are about 1.5 times higher than in plasma, which may contribute to its antiviral efficacy [5].
- **Metabolism and Elimination:** This is a major differentiator. Amantadine undergoes minimal metabolism and is primarily eliminated unchanged by the kidneys, making it highly dependent on renal function [1] [2]. In contrast, rimantadine is extensively metabolized in the liver via glucuronidation and hydroxylation, with only a small fraction of unchanged drug excreted renally [5] [3]. This makes rimantadine a preferable option for patients with renal impairment [5].
- **Half-life:** Rimantadine has a longer half-life (24-36 hours) compared to amantadine (10-31 hours), which allows for once-daily dosing for prophylaxis [5] [7] [3].

Mechanisms of Action and Resistance

The following diagram illustrates the shared antiviral mechanism of both drugs and the basis for resistance.



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Both amantadine and rimantadine share the same mechanism: they inhibit the influenza A virus M2 ion channel, preventing the acidification of the virion inside the endosome, a crucial step for uncoating and release of the viral genome into the host cell [3] [4]. A single mutation in the M2 gene can confer cross-resistance to both drugs, which is why they are no longer recommended for influenza [4].

Adverse Effect Profiles

The nature and frequency of side effects are the most significant clinical differentiators.

- **Central Nervous System (CNS) Effects:** Amantadine is associated with a significantly higher incidence of CNS side effects. These can include **dizziness, insomnia, impaired concentration, depression, anxiety, confusion, and hallucinations** [1] [6] [5]. In elderly patients, the risk is even

higher, including falls [1]. In contrast, rimantadine causes these effects less frequently and is often better tolerated [5].

- **Gastrointestinal (GI) Effects:** Rimantadine is more frequently associated with GI side effects such as **nausea, vomiting, abdominal pain, and loss of appetite** [6] [5].
- **Other Considerations:** Amantadine is known to cause **livedo reticularis** (a mottled skin discoloration) and has more pronounced anticholinergic effects (e.g., dry mouth, constipation) [2] [4]. For both drugs, abrupt discontinuation is not recommended, and dose adjustment is critical in patients with renal impairment [1] [2].

Key Experimental Data and Clinical Evidence

The comparative profile of these drugs is backed by clinical studies.

- **Efficacy in Influenza Prophylaxis:** A 1981 double-blind, placebo-controlled study compared 200 mg daily doses of both drugs for preventing influenza A. It found that both were suitable for young adults, with amantadine preventing infection and rimantadine reducing illness severity among those infected. The study noted no significant difference in side effects compared to placebo in that trial [8].
- **Side Effect Incidence:** A 1995 review cited that CNS adverse effects occurred in 3.2% of children and 8.4% of adults on rimantadine. In the elderly, incidence was 4.9% at 100 mg/day and 12.5% at 200 mg/day. GI effects were reported in 8.4% of children and 3.1% of adults on rimantadine [5]. This contrasts with amantadine, which is consistently reported to have a higher frequency of CNS effects [5].

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